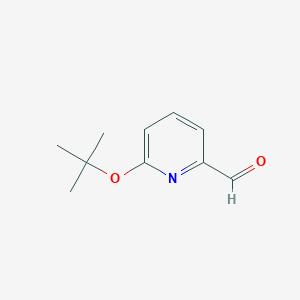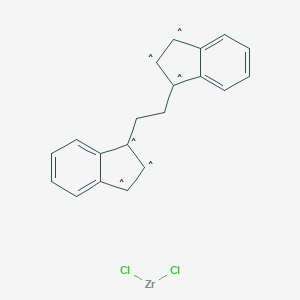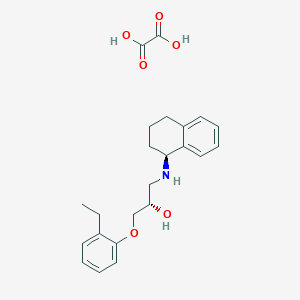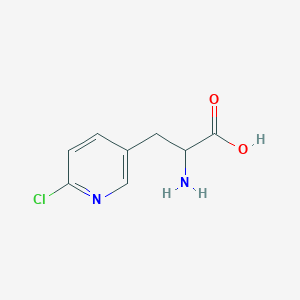![molecular formula C11H9N3O2 B071207 1H-PYRAZOLO[3,4-B]QUINOLINE-4,6-DIOL, 3-METHYL- CAS No. 173191-72-5](/img/structure/B71207.png)
1H-PYRAZOLO[3,4-B]QUINOLINE-4,6-DIOL, 3-METHYL-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-PYRAZOLO[3,4-B]QUINOLINE-4,6-DIOL, 3-METHYL- is a heterocyclic compound that belongs to the class of pyrazoloquinolines This compound is characterized by a fused ring system consisting of a pyrazole ring and a quinoline ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-PYRAZOLO[3,4-B]QUINOLINE-4,6-DIOL, 3-METHYL- can be achieved through several methods:
Friedländer Condensation: This method involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts.
Multicomponent Reactions: These reactions involve the simultaneous reaction of three or more reactants to form the desired product in a single step.
Synthesis from Anthranilic Acid Derivatives: This method involves the cyclization of anthranilic acid derivatives with hydrazine derivatives under acidic conditions.
Industrial Production Methods
Industrial production of 1H-PYRAZOLO[3,4-B]QUINOLINE-4,6-DIOL, 3-METHYL- typically involves large-scale multicomponent reactions due to their efficiency and high yield. The use of environmentally benign catalysts, such as L-proline, is preferred to minimize environmental impact .
化学反应分析
Types of Reactions
1H-PYRAZOLO[3,4-B]QUINOLINE-4,6-DIOL, 3-METHYL- undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like Raney-nickel alloy and formic acid.
Substitution: Substitution reactions involve the replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidizing Agents: Manganese dioxide, palladium on carbon.
Reducing Agents: Raney-nickel alloy, formic acid.
Catalysts: L-proline, acidic or basic catalysts.
Major Products
The major products formed from these reactions include various substituted pyrazoloquinolines, which can exhibit different biological and photophysical properties .
科学研究应用
1H-PYRAZOLO[3,4-B]QUINOLINE-4,6-DIOL, 3-METHYL- has several scientific research applications:
作用机制
The mechanism of action of 1H-PYRAZOLO[3,4-B]QUINOLINE-4,6-DIOL, 3-METHYL- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it has been shown to inhibit the activity of certain kinases involved in cancer cell proliferation .
相似化合物的比较
Similar Compounds
1H-Pyrazolo[3,4-b]pyridine: Similar in structure but with a pyridine ring instead of a quinoline ring.
1H-Pyrazolo[3,4-b]quinoline: Lacks the hydroxyl groups at positions 4 and 6.
Quinolinyl-pyrazoles: Compounds with a quinoline and pyrazole ring system but different substitution patterns.
Uniqueness
1H-PYRAZOLO[3,4-B]QUINOLINE-4,6-DIOL, 3-METHYL- is unique due to the presence of hydroxyl groups at positions 4 and 6, which contribute to its distinct chemical and biological properties. Its ability to act as a fluorescent sensor and its potential therapeutic applications make it a valuable compound for further research .
属性
CAS 编号 |
173191-72-5 |
|---|---|
分子式 |
C11H9N3O2 |
分子量 |
215.21 g/mol |
IUPAC 名称 |
6-hydroxy-3-methyl-2,9-dihydropyrazolo[3,4-b]quinolin-4-one |
InChI |
InChI=1S/C11H9N3O2/c1-5-9-10(16)7-4-6(15)2-3-8(7)12-11(9)14-13-5/h2-4,15H,1H3,(H2,12,13,14,16) |
InChI 键 |
IUHCZESHXPMMMP-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=O)C3=C(C=CC(=C3)O)NC2=NN1 |
手性 SMILES |
CC1=C2C(=O)C3=C(C=CC(=C3)O)N=C2NN1 |
规范 SMILES |
CC1=C2C(=O)C3=C(C=CC(=C3)O)N=C2NN1 |
同义词 |
1H-Pyrazolo[3,4-b]quinoline-4,6-diol, 3-methyl- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


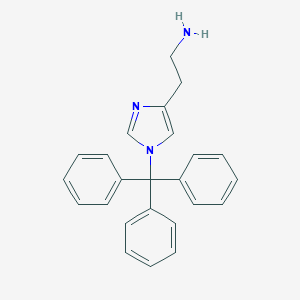
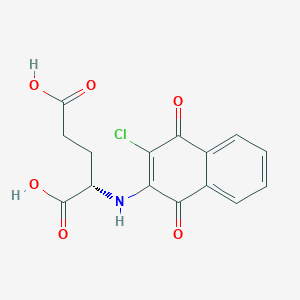
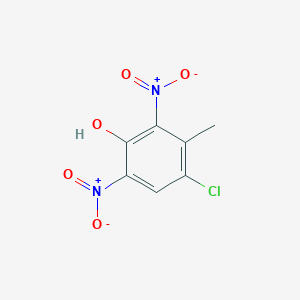
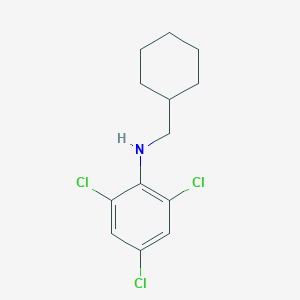
![N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)diazenyl]methanamine](/img/structure/B71134.png)
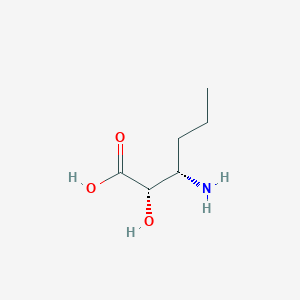
![(1R,4S,5S,6S)-4-amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid](/img/structure/B71138.png)
![methyl N-carbonochloridoyl-N-[4-(trifluoromethoxy)phenyl]carbamate](/img/structure/B71142.png)
